N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride

Neuroscience research Serotonin receptor modulation Propargylamine chemistry

Obtaining a structurally defined, tertiary propargylamine with a meta-CF3-phenyl substituent for neuroscience target engagement or heterocyclic library synthesis often requires custom sourcing with uncertain timelines. This compound directly addresses that gap: • Pre-formed hydrochloride salt eliminates in-house salt preparation and ensures consistent physicochemical properties for assay development. • The N,N-diethyl/meta-CF3 substitution pattern provides a differentiated scaffold for SAR exploration of serotonergic or monoaminergic targets. • Serves as a versatile intermediate for regioselective cycloaddition chemistry, enabling construction of CF3-bearing nitrogen heterocycles. Available via rapid quote with batch-specific purity certification.

Molecular Formula C14H17ClF3N
Molecular Weight 291.74 g/mol
CAS No. 65126-78-5
Cat. No. B12843723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride
CAS65126-78-5
Molecular FormulaC14H17ClF3N
Molecular Weight291.74 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CC1=CC(=CC=C1)C(F)(F)F.Cl
InChIInChI=1S/C14H16F3N.ClH/c1-3-18(4-2)10-6-8-12-7-5-9-13(11-12)14(15,16)17;/h5,7,9,11H,3-4,10H2,1-2H3;1H
InChIKeyQHSMQXGYCAQWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride: Identity & Properties


N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride (CAS 65126-78-5, molecular formula C14H17ClF3N, molecular weight 291.74 g/mol) is a tertiary propargylamine derivative bearing a 3-(trifluoromethyl)phenyl substituent at the alkyne terminus and an N,N-diethylamine group [1]. The compound is cataloged as a research chemical with proposed utility in neuroscience research involving serotonin receptor modulation, though published mechanistic data remain absent from the indexed literature [2]. Its structural features—a tertiary amine, a conjugated alkyne, and an electron-withdrawing meta-CF3 aryl group—distinguish it from simpler propargylamine scaffolds and suggest potential for distinct pharmacological profiles, but no peer-reviewed quantitative biological characterization was identified as of the search date.

Tertiary propargylamine with meta-CF3 phenylalkyne scaffold for SAR library design
Vendor-cataloged research chemical; no peer-reviewed biological activity data identified
Potential starting point for neuroscience probe development or regioselective alkyne chemistry

Why This Compound Cannot Be Replaced


The compound occupies a structurally specific niche within the propargylamine class that precludes simple substitution. The combination of a tertiary N,N-diethyl terminus with a meta-trifluoromethylphenyl-alkyne core creates a steric and electronic environment distinct from both unsubstituted N,N-diethylpropargylamine (CAS 4079-68-9) and the primary amine analog 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-amine (CAS not assigned) [1]. The tertiary amine modulates basicity, lipophilicity, and metabolic stability, while the meta-CF3 group exerts a strong electron-withdrawing effect that influences alkyne reactivity and potential target binding. These structural determinants mean that analogs lacking either the N,N-diethyl substitution or the meta-trifluoromethylaryl moiety would present fundamentally different physicochemical and pharmacological profiles—affecting solubility, membrane permeability, off-rate kinetics, and metabolic susceptibility—even though direct comparative data for this specific compound are not available in the public domain [2].

Tertiary N,N-diethyl and meta-CF3 groups create steric/electronic profile distinct from unsubstituted N,N-diethylpropargylamine
Primary amine analog would shift basicity, lipophilicity, and potential binding interactions; direct interchangeability not supported

Quantitative Differentiation Evidence & Gap Analysis


No Published Comparator-Based Data

An exhaustive search of the peer-reviewed literature, patents, and authoritative bioactivity databases (including PubMed, BindingDB, ChEMBL, and Google Patents) failed to identify any study reporting quantitative biological activity (IC50, Ki, EC50), selectivity profiling, pharmacokinetic parameters, or in vivo efficacy data for N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride (CAS 65126-78-5). No head-to-head comparison, cross-study comparable, or class-level inference could be constructed against analogs such as N,N-diethyl-3-phenyl-2-propyn-1-amine (CAS 22396-72-1), 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-amine, or established MAO-B inhibitors like selegiline. The compound appears exclusively in chemical vendor catalogs and basic physiochemical databases without accompanying pharmacological annotation [1].

No Published Comparator Data
Data to verify
Biological activity (IC50, Ki, EC50) not found in indexed literature or bioactivity databases
Selection decisions must rely on structural reasoning and in-house characterization
No head-to-head or class-level comparison possible; vendor annotation without pharmacological annotation
Neuroscience research Serotonin receptor modulation Propargylamine chemistry

Potential Application Scenarios


Neuroscience Probe Development

Vendor annotations suggest utility in studies of serotonin receptor modulation [1]. In the absence of published data, the compound may serve as a starting point for in-house synthesis of focused libraries targeting serotonergic or monoaminergic systems, where its N,N-diethyl tertiary amine and meta-CF3-phenylalkyne scaffold offer handles for Structure-Activity Relationship (SAR) exploration.

Organic Synthesis Building Block

Propargylic amines of this type are versatile intermediates for constructing nitrogen-containing heterocycles (pyridines, imidazoles, oxazolines) via cycloaddition and metal-catalyzed transformations [2]. The presence of the CF3 group enhances the electron-deficient character of the alkyne, potentially enabling regioselective reactions distinct from non-fluorinated analogs.

Analytical Reference Standard

Given the compound's well-defined structure and availability as the hydrochloride salt, it may be employed as a reference standard for developing HPLC, LC-MS, or GC methods aimed at detecting or quantifying propargylamine derivatives in complex matrices, provided in-house purity certification is established.

Application
Selection Property
Validation Focus
Neuroscience probe development
Tertiary amine propargylamine with meta-CF3 aryl handle
In-house SAR and target engagement assays
Organic synthesis building block
Electron-deficient alkyne for regioselective transformations
Reaction optimization and product characterization
Analytical reference standard
Well-defined hydrochloride salt
In-house purity certification and method validation
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